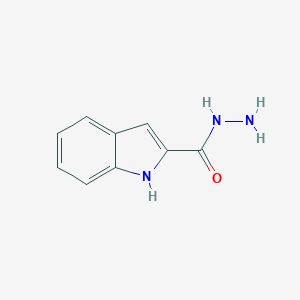

1H-indole-2-carbohydrazide

Beschreibung

Bedeutung des Indol-Grundgerüsts in der medizinischen Chemie und Wirkstoffentdeckung

Das Indol-Grundgerüst, ein aromatischer heterocyclischer Verbindung, der aus einem Benzolring besteht, der mit einem Pyrrolring verschmolzen ist, ist eine der am weitesten verbreiteten Strukturen in natürlich vorkommenden bioaktiven Verbindungen und synthetischen Pharmazeutika. bohrium.comunica.it Seine einzigartige elektronische Beschaffenheit und seine Fähigkeit, an mehreren Rezeptoren mit hoher Affinität zu binden, machen es zu einer sogenannten „privilegierten Struktur“ in der medizinischen Chemie. ijpsr.comijpsr.com Diese Eigenschaft bedeutet, dass das Indol-Grundgerüst als vielseitige Vorlage für die Entwicklung neuer Medikamente mit einem breiten Spektrum an therapeutischen Anwendungen dient. mdpi.comnih.gov

Die biologische Bedeutung von Indol-Derivaten ist immens und umfasst unter anderem antivirale, krebsbekämpfende, entzündungshemmende, antimikrobielle und antidiabetische Aktivitäten. ijpsr.com Viele kommerziell erhältliche Medikamente enthalten den Indolring, was seine Bedeutung bei der Behandlung verschiedener Krankheiten unterstreicht. bohrium.comijpsr.com Die Fähigkeit des Indol-Kerns, als Kernstruktur für Inhibitoren der Tubulin-Polymerisation zu fungieren, ist besonders bemerkenswert für die Krebsforschung. bohrium.commdpi.com Darüber hinaus können die vielfältigen Substitutionsmuster am Indolring die pharmakologischen Eigenschaften fein abstimmen, was zu Verbindungen mit verbesserter Selektivität und Wirksamkeit führt. nih.gov

Überblick über funktionelle Carbohydrazid-Gruppen in bioaktiven Molekülen

Die funktionelle Carbohydrazid-Gruppe (-CONHNH2) ist ein wichtiger Baustein in der Synthese von bioaktiven Molekülen. ontosight.aichemicalbook.com Diese Gruppe verleiht den Molekülen spezifische chemische und biologische Eigenschaften, die sie für die pharmazeutische Forschung attraktiv machen. ontosight.ai Carbohydrazide (B1668358) und ihre Derivate, wie Schiffsche Basen und Hydrazone, weisen ein breites Spektrum an biologischen Aktivitäten auf, darunter krebsbekämpfende, antimikrobielle, entzündungshemmende und analgetische Eigenschaften. chemicalbook.comresearchgate.netresearchgate.net

Die Fähigkeit der Carbohydrazid-Gruppe, als Linker für die Konjugation mit anderen bioaktiven Molekülen zu fungieren, ermöglicht die Entwicklung von Hybridmolekülen mit potenziell synergistischen oder dualen Wirkungsweisen. vulcanchem.com Die beiden Wasserstoffbrückenbindungs- und zwei Elektronendonorgruppen innerhalb der Carbohydrazid-Struktur tragen zu ihrer Fähigkeit bei, mit biologischen Zielen wie Enzymen und Rezeptoren zu interagieren. dergipark.org.tr Diese strukturellen Merkmale machen Carbohydrazide zu vielseitigen Zwischenprodukten für die Synthese komplexerer heterocyclischer Systeme mit verbesserter pharmakologischer Aktivität. researchgate.net

Akademischer Forschungskontext von 1H-Indol-2-carbohydrazid als privilegierte Struktur

1H-Indol-2-carbohydrazid, das die privilegierte Indol-Struktur mit der reaktiven Carbohydrazid-Funktionalität kombiniert, hat sich als wertvolles Zwischenprodukt in der akademischen Forschung und Wirkstoffentdeckung herausgestellt. ontosight.ainih.gov Seine Synthese wird typischerweise durch die Reaktion von Indol-2-carbonsäure oder deren Ester mit Hydrazin erreicht. unica.itontosight.aiunife.it Diese Verbindung dient als Ausgangsmaterial für die Synthese einer Vielzahl von Derivaten mit potenziellen therapeutischen Anwendungen.

Die Forschung hat gezeigt, dass Derivate von 1H-Indol-2-carbohydrazid signifikante biologische Aktivitäten aufweisen, darunter krebsbekämpfende, antimikrobielle und antivirale Eigenschaften. researchgate.nettandfonline.comtandfonline.com Zum Beispiel wurden Reihen von 1H-Indol-2-carbohydrazid-Derivaten als potente Inhibitoren der Tubulin-Polymerisation identifiziert, was zu einer Hemmung des Krebswachstums führt. researchgate.netnih.gov Darüber hinaus hat die Konjugation von 1H-Indol-2-carbohydrazid mit anderen heterocyclischen Ringen wie Thiazol oder Triazol zu Hybridmolekülen mit verstärkter antimikrobieller Aktivität geführt. nih.govtandfonline.com Die Vielseitigkeit von 1H-Indol-2-carbohydrazid als Baustein für die kombinatorische Chemie ermöglicht die Erstellung von Wirkstoffbibliotheken zur Identifizierung neuer Leitstrukturen für verschiedene Krankheiten. nih.gov

Tabelle der erwähnten chemischen Verbindungen

| Verbindungsname | Synonym(e) | Molekülformel |

| 1H-Indol-2-carbohydrazid | Indol-2-carbohydrazid, 1H-Indol-2-carbonsäurehydrazid | C9H9N3O |

| 3-Chlor-1H-indol-2-carbohydrazid | C9H8ClN3O | |

| 3-Amino-4-methoxy-1H-indol-2-carbohydrazid | C10H12N4O2 | |

| 5,7-Dichlor-1H-indol-2-carbohydrazid | C9H7Cl2N3O | |

| 3-Phenyl-5-sulfonamido-1H-indol-2-carbohydrazid | C15H14N4O3S | |

| 1H-Indol-2-carbonsäure | C9H7NO2 | |

| Ethyl-1H-indol-2-carboxylat | C11H11NO2 | |

| N'-(Pyridin-3-ylmethylen)-1H-indol-2-carbohydrazid | C15H12N4O | |

| N'-((1H-Indol-3-yl)methylen)-1H-indol-2-carbohydrazid | C18H14N4O | |

| N-(4-Chlorbenzyl)-1H-indol-2-carbohydrazid | C16H14ClN3O | |

| N-(4-Brombenzyl)-1H-indol-2-carbohydrazid | C16H14BrN3O | |

| N-Benzyl-1H-indol-2-carbohydrazid | C16H15N3O | |

| N-(4-Chlorbenzyl)-5-methoxy-1H-indol-2-carbohydrazid | C17H16ClN3O2 |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1H-indole-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-12-9(13)8-5-6-3-1-2-4-7(6)11-8/h1-5,11H,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLFRQHFFVRYEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60282941 | |

| Record name | 1H-indole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5055-39-0 | |

| Record name | 5055-39-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5055-39-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-indole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5055-39-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Derivatization Strategies for 1h Indole 2 Carbohydrazide

Key Synthetic Routes to the 1H-Indole-2-Carbohydrazide Core

The synthesis of the foundational this compound structure is most commonly achieved through a reliable, two-step process originating from indole-2-carboxylic acid.

Esterification and Subsequent Hydrazinolysis from Indole-2-Carboxylic Acid

The primary and most widely adopted method for synthesizing this compound involves the initial conversion of 1H-indole-2-carboxylic acid into an ester, typically an ethyl or methyl ester, followed by reaction with hydrazine (B178648) hydrate (B1144303). mdpi.comunife.itresearchgate.net This esterification is a crucial intermediate step. A common procedure involves dissolving 1H-indole-2-carboxylic acid in an alcohol, such as absolute ethanol (B145695) or methanol (B129727), and using an acid catalyst like concentrated sulfuric acid or thionyl chloride (SOCl2) to facilitate the reaction. researchgate.netresearchgate.netnih.gov For instance, reacting indole-2-carboxylic acid with SOCl2 at 0°C, followed by the addition of absolute ethanol, can produce ethyl 1H-indole-2-carboxylate with yields as high as 93%. nih.gov

Once the ester, for example, ethyl 1H-indole-2-carboxylate or methyl 1H-indole-2-carboxylate, is formed and purified, it undergoes hydrazinolysis. mdpi.commdpi.com This reaction is typically performed by refluxing the ester with an excess of hydrazine hydrate in an alcoholic solvent, such as ethanol. mdpi.commdpi.comnih.govarabjchem.org The mixture is heated for several hours, and upon cooling, the desired this compound precipitates as a solid. unife.itmdpi.comarabjchem.org This product can then be collected by filtration and purified by recrystallization, often from ethanol, to yield a white, crystalline solid. mdpi.comarabjchem.org Yields for this hydrazinolysis step are generally high, with reports of 90% or greater. mdpi.commdpi.com

The reaction conditions for hydrazinolysis can be straightforward. Shaking a mixture of the ethyl ester derivative with hydrazine hydrate in ethanol at room temperature for 30 minutes, followed by a one-hour rest, has been shown to effectively produce the corresponding hydrazide. arabjchem.org

Coupling Reactions for Core Formation

While less common than the esterification-hydrazinolysis route, alternative strategies can be employed. One such approach involves the direct coupling of diazonium salts with 2-ethoxycarbonylamino-indole, which readily forms 2-ethoxycarbonylimino-3-arylhydrazono-indolines. These intermediates can then undergo thermal cyclization. chempap.org This method, however, leads to more complex, fused-ring systems rather than the simple this compound core. chempap.org

Another alternative involves the Fischer indole (B1671886) synthesis, where aryl hydrazines are condensed with ethyl pyruvate (B1213749) to form hydrazones, which are then cyclized to produce substituted 1H-indole-2-carboxylic acid ethyl esters. researchgate.net These esters can subsequently be converted to the carbohydrazide (B1668358) as described in the previous section. This method is particularly useful for creating substituted indole rings from the outset.

Derivatization through Condensation Reactions

This compound is a versatile building block, primarily due to the reactivity of its terminal hydrazide (-CONHNH2) group. This functional group readily undergoes condensation reactions with carbonyl compounds to form a wide array of derivatives.

Synthesis of Hydrazones from Aldehydes and Ketones

A significant derivatization strategy for this compound is its reaction with various aldehydes and ketones to form indole N-acylhydrazones, a class of Schiff bases. nih.govnih.gov The reaction is typically carried out by refluxing equimolar amounts of this compound and the desired carbonyl compound in a solvent like ethanol. unife.itinnovareacademics.in Often, a catalytic amount of an acid, such as glacial acetic acid, is added to facilitate the condensation. mdpi.comnih.govjetir.org

This method has been used to synthesize a broad spectrum of hydrazone derivatives by reacting the core hydrazide with diverse aldehydes, including:

Indole-3-carboxaldehyde mdpi.com

Pyridine-3-carboxaldehyde mdpi.com

Various hydroxyaryl aldehydes unife.it

2-hydroxy-1-naphthaldehyde (B42665) innovareacademics.in

Substituted benzaldehydes researchgate.netnih.gov

The resulting hydrazones often precipitate from the reaction mixture upon cooling and can be purified by crystallization. unife.it The formation of the characteristic imine (C=N) bond in the hydrazone product is a key structural feature. nih.gov

| Aldehyde/Ketone Reactant | Reaction Conditions | Resulting Hydrazone Derivative | Yield | Reference |

|---|---|---|---|---|

| Indole-3-carboxaldehyde | Ethanol, Acetic Acid (catalyst) | N′-((1H-indol-3-yl)methylene)-1H-indole-2-carbohydrazide | Not Specified | mdpi.com |

| Pyridine-3-carboxaldehyde | Ethanol, Acetic Acid (catalyst) | N′-(pyridin-3-ylmethylene)-1H-indole-2-carbohydrazide | Not Specified | mdpi.com |

| 2-Hydroxybenzaldehyde | Ethanol, Reflux (18h) | (E)-N'-(2-hydroxybenzylidene)-1H-indole-2-carbohydrazide | 64% | unife.it |

| 2-Fluorobenzaldehyde | Water, Glacial Acetic Acid, Reflux (3h) | N'-(2-fluorobenzylidene)-1H-indole-2-carbohydrazide | 98% | nih.gov |

| 3-Hydroxybenzaldehyde | Water, Glacial Acetic Acid, Reflux (3h) | N'-(3-hydroxybenzylidene)-1H-indole-2-carbohydrazide | 89% | nih.gov |

| 2'-Aminoacetophenone | Ethanol, Acetic Acid (catalyst) | N′-(1-(2-aminophenyl)ethylidene)-1H-indole-2-carbohydrazide | Not Specified | mdpi.com |

Formation of Imine-Containing Scaffolds

The formation of hydrazones is a specific example of creating imine-containing scaffolds. Imines, characterized by a carbon-nitrogen double bond (C=N), are central to these derivatives. nih.gov The synthesis of these Schiff bases is a reversible process, and reaction conditions are often optimized to drive the equilibrium toward the product, for example, by removing the water formed during the reaction. operachem.com

Beyond simple hydrazones, the imine bond can be part of more complex molecular architectures. For example, reacting the hydrazide with isatin (B1672199) (1H-indole-2,3-dione) derivatives leads to the formation of sophisticated Schiff bases that have been investigated for their biological activities. nih.gov Similarly, ethyl 3-formyl-indole-2-carboxylates can be reacted with anilines to produce ethyl 3-(N-aryliminomethyl)-indole-2-carboxylates, which are imine-containing scaffolds that can be further modified. nih.gov These reactions highlight the utility of the imine formation in constructing diverse and complex molecules from the initial carbohydrazide. nih.gov

Cyclization and Heterocyclization Reactions of this compound Derivatives

The derivatives of this compound, particularly the hydrazones and related thiosemicarbazides, are valuable intermediates for synthesizing a variety of heterocyclic ring systems. These cyclization reactions significantly expand the chemical diversity accessible from the initial indole core.

A prominent example is the synthesis of 1,3,4-oxadiazoles. Indole-2-carbohydrazides can be converted into Nʹ-acyl/aroyl-carbohydrazides, which then undergo cyclodehydration to form the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. iaea.org This cyclization can be achieved using various reagents, such as phosphorus oxychloride (POCl3) or a combination of p-toluenesulfonyl chloride and N,N-diisopropylethylamine. iaea.orgnih.gov

Another important heterocyclization pathway involves the conversion of this compound into an indole-2-thiosemicarbazide. This is typically done by reacting the carbohydrazide with an isothiocyanate or by reacting it with carbon disulfide and then hydrazine. researchgate.net This thiosemicarbazide (B42300) intermediate can then be used to synthesize other heterocycles. For instance, reaction with phenacyl bromide can yield 1,3-thiazole derivatives. mdpi.com Cyclization of thiosemicarbazides in the presence of reagents like ethyl-2-chloroacetate can lead to the formation of substituted imidazolidinone rings. researchgate.net

Furthermore, the hydrazone derivatives themselves can be cyclized. For example, hydrazones prepared from aromatic aldehydes can be treated with acetyl chloride, leading to the formation of fused ring systems like indolo[2,3-d]pyridazines. researchgate.net

| Starting Derivative | Cyclizing Reagent(s) | Resulting Heterocycle | Reference |

|---|---|---|---|

| Nʹ-Benzoyl-4,6-dimethoxy-1H-indole-2-carbohydrazide | p-Toluenesulfonyl chloride, N,N-Diisopropylethylamine | 2-(Indol-2-yl)-5-phenyl-1,3,4-oxadiazole | iaea.org |

| Generic Carbohydrazide | Phosphorus oxychloride (POCl3) | 1,3,4-Oxadiazole derivative | nih.gov |

| 1-[(1H-Indol-2-yl)-carbonyl]-thiosemicarbazide | Phenacyl bromide | N′-(4-Aryl-1,3-thiazol-2-yl)-1H-indole-2-carbohydrazide | mdpi.com |

| Hydrazone from Aromatic Aldehyde | Acetyl chloride | Indolo[2,3-d]pyridazine derivative | researchgate.net |

| This compound | Phenylisothiocyanate, then Pyridine/KOH | [5-(1H-indol-2-yl)- unife.itCurrent time information in Bangalore, IN.nih.govoxadiazol-2yl]-phenyl-amine | researchgate.net |

| This compound | Phenylisothiocyanate, then Pyridine/KOH | 5-(1H-indol-2-yl)-4-phenyl-2,4-dihydro- mdpi.comCurrent time information in Bangalore, IN.nih.govtriazole-3-thione | researchgate.net |

Formation of Fused Heterocyclic Systems (e.g., Thiazoles, Triazoles, Pyridazinones, Triazinoindoles)

The hydrazide functional group of this compound is a key synthon for constructing various five- and six-membered heterocyclic rings fused to the indole core. These reactions often proceed through condensation and subsequent cyclization pathways.

Thiazoles: The synthesis of thiazole (B1198619) derivatives from this compound is a well-established method. A common approach involves the reaction of the carbohydrazide with potassium thiocyanate (B1210189) in an acidic medium to yield 1-[(1H-indol-2-yl)carbonyl]thiosemicarbazide. scialert.net This intermediate is then cyclized with α-haloketones, such as phenacyl bromides, in ethanol to afford N'-(4-aryl-1,3-thiazol-2-yl)-1H-indole-2-carbohydrazides. scialert.netmdpi.com This reaction is typically carried out at room temperature. mdpi.com

Triazoles: The construction of triazole rings can be achieved through multiple routes. One method involves the reaction of this compound with isothiocyanates in refluxing ethanol to produce the corresponding thiosemicarbazides. mdpi.com These intermediates can then be cyclized to form 5-(1H-indol-2-yl)-4-substituted-1,2,4-triazole-3-thiols. mdpi.com Another strategy for synthesizing N'-substituted triazolyl derivatives involves a "click chemistry" approach. N'-(prop-2-yn-1-yl)-1H-indole-2-carbohydrazide, prepared from the reaction of this compound with 3-bromopropyne, undergoes a copper-catalyzed cycloaddition with in-situ generated azides to yield N'-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carbohydrazide derivatives. nih.gov

Pyridazinones: Pyridazinone-fused indoles can be synthesized from appropriately substituted indole precursors. For instance, ethyl 3-formyl-substituted-1H-indole-2-carboxylates react with hydrazine hydrate, leading directly to the cyclized substituted-3H-pyridazino[4,5-b]indol-4(5H)-ones. nih.gov This reaction bypasses the formation of the corresponding hydrazone intermediate. nih.gov

Triazinoindoles: The synthesis of triazinoindoles from this compound derivatives has been reported through cyclization with orthoesters. For example, 5,7-dichloro-1H-indole-2-carbohydrazide can be cyclized with methyl orthoformate in dimethylformamide (DMF) to give 6,8-dichloro scialert.netnih.govCurrent time information in Bangalore, IN.triazino[4,5-a]indol-1(2H)-one. nih.gov Similarly, reaction of 3-benzylindole-2-carbohydrazides with triethyl orthoformate in DMF yields 10-benzyl-1,2-dihydro-1-oxo-1,2,4-triazino[4,5-a]indoles. researchgate.net

Table 1: Synthesis of Fused Heterocyclic Systems from this compound Derivatives

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| 1-[(1H-Indol-2-yl)-carbonyl]-thiosemicarbazide | Phenacyl bromide | N'-(4-Phenyl-1,3-thiazol-2-yl)-1H-indole-2-carbohydrazide | mdpi.com |

| This compound | Cyclohexyl isothiocyanate, then base | 5-(1H-Indol-2-yl)-4-cyclohexyl-1,2,4-triazole-3-thiol | mdpi.com |

| N'-(prop-2-yn-1-yl)-1H-indole-2-carbohydrazide | Benzyl (B1604629) azide (B81097) (in situ) | N'-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carbohydrazide | nih.gov |

| 5,7-dichloro-1H-indole-2-carbohydrazide | Methyl orthoformate | 6,8-dichloro scialert.netnih.govCurrent time information in Bangalore, IN.triazino[4,5-a]indol-1(2H)-one | nih.gov |

| 3-Benzylindole-2-carbohydrazide | Triethyl orthoformate | 10-benzyl-1,2-dihydro-1-oxo-1,2,4-triazino[4,5-a]indole | researchgate.net |

| Ethyl 3-formyl-5-chloro-1H-indole-2-carboxylate | Hydrazine hydrate | 8-chloro-3H-pyridazino[4,5-b]indol-4(5H)-one | nih.gov |

Regioselective Functionalization of the Indole Moiety

Selective functionalization of the indole ring in this compound is crucial for creating structural diversity and exploring structure-activity relationships.

Alkylation of the indole nitrogen (N-1 position) is a common modification. Successful N-alkylation of ethyl indol-2-carboxylate, a precursor to the carbohydrazide, has been achieved using aqueous potassium hydroxide (B78521) in acetone (B3395972) with alkyl halides like allyl bromide and benzyl bromide. mdpi.com This method allows for controlled reaction to yield either the N-alkylated esters or, by increasing the amount of base and water, the corresponding N-alkylated acids. mdpi.com The N-alkylated esters can then be converted to their respective carbohydrazides via hydrazinolysis. For example, 1-substituted-5-halo-1H-indole-2-carbohydrazides have been synthesized from the reaction of the corresponding N-alkylated esters with hydrazine hydrate. researchgate.net

Table 2: N-Alkylation of Indole-2-Carboxylate Precursors

| Starting Material | Alkylating Agent | Base/Solvent | Product | Reference |

|---|---|---|---|---|

| Ethyl 1H-indole-2-carboxylate | Allyl bromide | aq. KOH / Acetone | Ethyl 1-allyl-1H-indole-2-carboxylate | mdpi.com |

| Ethyl 1H-indole-2-carboxylate | Benzyl bromide | aq. KOH / Acetone | Ethyl 1-benzyl-1H-indole-2-carboxylate | mdpi.com |

| Ethyl 1H-indole-2-carboxylate | Benzyl chloride | KOH / DMSO | Ethyl 1-benzyl-1H-indole-2-carboxylate | researchgate.net |

Substitution at other positions of the indole ring, such as C-3, C-5, and C-7, has also been explored to generate diverse derivatives. The electron-rich C-3 position is susceptible to electrophilic substitution. For instance, Vilsmeier-Haack formylation of substituted ethyl 1H-indole-2-carboxylates introduces a formyl group at the C-3 position. nih.gov Halogenation at the C-5 and C-7 positions can be achieved during the synthesis of the indole ring itself, for example, through Fischer indolization of appropriately substituted aryl hydrazines. nih.gov Direct chlorination of indole-2-carboxylic acid at the C-3 position can be accomplished using N-chlorosuccinimide (NCS) with a Lewis acid catalyst.

Novel Catalyst and Solvent Systems in this compound Synthesis

The synthesis of this compound and its derivatives often relies on the hydrazinolysis of the corresponding ester. The choice of solvent and catalyst can significantly impact the reaction efficiency and outcome.

The standard synthesis of this compound involves refluxing the corresponding ethyl or methyl ester with hydrazine hydrate in an alcohol such as ethanol or methanol. mdpi.comnih.gov Acetic acid is sometimes used as a catalyst, particularly in subsequent condensation reactions of the carbohydrazide with aldehydes and ketones. mdpi.comrasayanjournal.co.in

Research has explored optimizing these conditions. For instance, in the synthesis of certain thiazolyl-indole-2-carboxamide derivatives, neat (solvent-free) conditions at room temperature for the hydrazinolysis step were found to be superior to refluxing in ethanol, which led to the formation of byproducts. acs.orgnih.gov Microwave-assisted synthesis has also been employed to accelerate reactions, such as the formation of pyridazino[4,5-b]indoles. nih.gov

In the context of N-alkylation, the use of aqueous potassium hydroxide in acetone provides an efficient and easily manageable system. mdpi.com This avoids the use of stronger and more hazardous bases like sodium hydride. It was noted that using sodium methoxide (B1231860) in methanol led to transesterification rather than N-alkylation. mdpi.comresearchgate.net

Table 3: Catalyst and Solvent Systems in Reactions Involving this compound

| Reaction | Catalyst | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Hydrazinolysis of ethyl 1H-indole-2-carboxylate | None | Ethanol | Reflux | mdpi.com |

| Hydrazinolysis of methyl 1H-indole-2-carboxylate | None | Methanol | Reflux | |

| Condensation with aldehydes | Acetic acid (catalytic) | Ethanol | Reflux | mdpi.com |

| N-Alkylation of ethyl 1H-indole-2-carboxylate | aq. KOH | Acetone | 20 °C | mdpi.com |

| Cyclization to triazinoindoles | None | DMF | Reflux | researchgate.net |

| Hydrazinolysis of an ester to a hydrazide | None | Neat | Room Temperature | acs.orgnih.gov |

| Cyclization to pyridazinoindoles | None | N/A | Microwave | nih.gov |

Comprehensive Biological Activities of 1h Indole 2 Carbohydrazide Derivatives

Antiproliferative and Anticancer Efficacy

The development of novel anticancer agents with improved efficacy and reduced toxicity is a critical area of research. mdpi.com 1H-indole-2-carbohydrazide derivatives have shown considerable promise in this regard, with numerous studies highlighting their ability to inhibit the growth of various cancer cell lines and, in some cases, to selectively target cancer cells over normal cells.

Activity Against Various Cancer Cell Lines

A significant body of research has demonstrated the potent antiproliferative activity of this compound derivatives against a diverse panel of human cancer cell lines. These studies have explored various structural modifications of the parent molecule to enhance its cytotoxic effects.

One study reported the synthesis of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives and their evaluation against the National Cancer Institute's 60 (NCI60) human cancer cell line panel. rsc.org Among these, derivative 6i showed notable cytotoxic activity, with particular selectivity for COLO 205 colon cancer and SK-MEL-5 melanoma cells. rsc.org Another derivative, 6j , was found to be a strong microtubule-destabilizing agent. rsc.org Further investigations into pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives also revealed potent anticancer activities against the NCI60 panel. rsc.org Specifically, the single chloro-substituted derivative 3h was identified as a potent tubulin inhibitor. rsc.org

In a separate study, a series of substituted-N-benzyl-1H-indole-2-carbohydrazide derivatives were tested against MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) cell lines. mdpi.com Several of these compounds exhibited moderate to high cytotoxicity, with compound 4e being the most active, showing IC50 values of 0.57, 1.95, and 3.49 µM against MCF7, HCT116, and A549 cells, respectively. mdpi.com

Another research effort focused on 3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors. nih.gov Derivatives 27b , 27d , and 27i exhibited strong tubulin inhibition. nih.gov Notably, derivatives with bromine substitutions showed significant anticancer activity against the HuCCA-1 (cholangiocarcinoma) cell line, with IC50 values below 0.5 μM. nih.gov The thiophenyl derivative 26 was highly active against the A549 cell line with an IC50 of 0.19 µM. nih.gov

Furthermore, a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives were synthesized, with compounds 12c, 12g, 12i, 12n, and 12A showing excellent vacuole-inducing activity. nih.gov Compound 12A , in particular, demonstrated high pan-cytotoxicity against various cancer cell lines. nih.gov

Indole-based hydrazone derivatives have also been investigated for their anticancer potential. researchgate.net Twelve novel derivatives (IH1-IH12) were tested against HCT116 and A549 cancer cell lines. The HCT116 cell line was found to be more sensitive to these molecules. researchgate.net

Table 1: Antiproliferative Activity of this compound Derivatives Against Various Cancer Cell Lines

| Compound | Derivative Class | Cancer Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| 6i | Thiophenyl-3-phenyl-1H-indole-carbohydrazide | COLO 205 (colon), SK-MEL-5 (melanoma) | Best cytotoxic activity, selective. | rsc.org |

| 6j | Thiophenyl-3-phenyl-1H-indole-carbohydrazide | MDA-MB-231 (breast) | Strong microtubule-destabilising effect, induced G2/M cell cycle arrest. | rsc.org |

| 3h | Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide | NCI60 panel, T47D (breast) | Strongest tubulin inhibitor, potent aromatase inhibitor. | rsc.orgrsc.org |

| 3k | Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide | T47D (breast) | Best aromatase inhibitory activity (IC50 = 18 nM). | rsc.org |

| 4e | Substituted-N-benzyl-1H-indole-2-carbohydrazide | MCF-7 (breast), HCT116 (colon), A549 (lung) | Most active in the series with low µM IC50 values. | mdpi.com |

| 26 | Thiophenyl-3-phenyl-1H-indole-2-carbohydrazide | A549 (lung) | Strongest activity against A549 cell line (IC50 = 0.19 µM). | nih.gov |

| 27b-27d | 3-phenyl-1H-indole-2-carbohydrazide | HuCCA-1 (cholangiocarcinoma) | More potent than doxorubicin (B1662922) with IC50 values <0.5 μM. | nih.gov |

| 12A | 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide | Various cancer cell lines | High pan-cytotoxicity, induces methuosis. | nih.govtandfonline.com |

| 24f | Indole-2-carbohydrazide | HCT116 (colon), SW480 (colon) | Potent cytotoxic activities with GI50 values of 8.1 and 7.9 μM. | researchgate.net |

| IH1-IH12 | Indole-based hydrazone | HCT116 (colon), A549 (lung) | HCT116 cell line more sensitive. | researchgate.net |

Selective Toxicity to Cancer Cells versus Normal Cells

A crucial aspect of cancer chemotherapy is the ability of a drug to selectively kill cancer cells while sparing normal, healthy cells. Several studies on this compound derivatives have demonstrated this desirable characteristic.

The methuosis inducer 12A , a 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivative, was found to effectively induce a form of cell death called methuosis in tested cancer cells but not in human normal cells. nih.govtandfonline.com This compound exhibited high cytotoxicity against a range of cancer cell lines but was hardly toxic to normal cells. nih.govtandfonline.comnih.gov Specifically, compound 12A showed more than 40-fold selectivity between MDA-MB-231 breast cancer cells and non-tumorigenic MCF-10A breast cells. nih.gov

Similarly, a novel series of indole-2-carbohydrazide derivatives were evaluated for their anti-proliferative activities against two cancer cell lines, HCT116 and SW480, and a normal human fetal lung fibroblast cell line, MRC-5. researchgate.net Among them, compound 24f displayed potent cytotoxic activities against the cancer cell lines but was inactive against the normal MRC-5 cell line. researchgate.net

Furthermore, indole-based hydrazone derivatives (IH1-IH12) were tested against both colon (HCT116) and lung (A549) cancer cell lines, as well as a healthy lung fibroblast (MRC-5) cell line to determine their selectivity. researchgate.net The study found that lipophilic halogen substituents on the phenyl ring were preferable for achieving selective toxicity against cancer cell lines. researchgate.net

Antimicrobial Properties

In addition to their anticancer potential, this compound derivatives have been investigated for their ability to combat microbial infections. The indole (B1671886) scaffold is present in many compounds with known antimicrobial activity. scialert.netnih.gov

Antibacterial Activity

Several studies have reported the synthesis and antibacterial evaluation of novel this compound derivatives.

In one study, new 5-fluoro/chloro/bromo-N'-(4-aryl-1, 3-thiazol-2-yl)-1H-indole-2-carbohydrazide derivatives were prepared and screened for their antibacterial activity. scialert.net Most of the synthesized compounds were active against the tested bacterial strains. scialert.net The compound 4e , 5-chloro-N'-[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]-1H-indole-2-carbohydrazide, exhibited the highest antibacterial activity. scialert.net It was also noted that compounds with fluoro and chloro substitutions generally showed more inhibition than those with bromo substitutions. scialert.net

Another study focused on 4-/5-/6-/7-nitro-N′-(4-aryl-1,3-thiazol-2-yl)this compound derivatives, with some compounds exhibiting promising antimicrobial activity. tandfonline.comresearchgate.net

Furthermore, a series of indole-1,2,4-triazole conjugates were synthesized and evaluated. nih.gov Their in vitro antibacterial evaluation revealed good to moderate activity against most of the tested Gram-negative strains. nih.gov

Table 2: Antibacterial Activity of this compound Derivatives

| Compound/Series | Derivative Class | Bacterial Strains | Key Findings | Reference(s) |

|---|---|---|---|---|

| 4e | 5-Chloro-N'-[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]-1H-indole-2-carbohydrazide | Not specified | Exhibited the highest antibacterial activity in its series. | scialert.net |

| 4a-c, h | 5-Fluoro/chloro-N'-(4-aryl-1, 3-thiazol-2-yl)-1H-indole-2-carbohydrazide | Not specified | Showed promising antibacterial activity. | scialert.net |

| 4a-t | 4-/5-/6-/7-Nitro-N′-(4-aryl-1,3-thiazol-2-yl)this compound | Not specified | Some compounds exhibited promising antimicrobial activity. | tandfonline.comresearchgate.net |

| Indole-1,2,4-triazole conjugates | Indole-1,2,4-triazole | Gram-negative strains | Good to moderate activity. | nih.gov |

Antifungal Activity

The antifungal potential of this compound derivatives has also been explored, with some compounds showing significant activity against various fungal strains.

In the study of 5-fluoro/chloro/bromo-N'-(4-aryl-1, 3-thiazol-2-yl)-1H-indole-2-carbohydrazide derivatives, compound 4a , 5-fluoro-N'-[4-(2-chloropyridin-4-yl)-1, 3-thiazol-2-yl]-1H-indole-2-carbohydrazide, demonstrated the highest antifungal activity. scialert.net The study also suggested that compounds with fluoro substitutions exhibited more activity than those with bromo and chloro substitutions. scialert.net

A separate investigation into indole-1,2,4-triazole conjugates revealed potent antifungal activity against Candida tropicalis, with most of the tested compounds having a minimum inhibition concentration (MIC) value as low as 2 µg/mL. nih.gov Compound 6f from this series was the most potent against Candida albicans, also with an MIC of 2 µg/mL. researchgate.net

Table 3: Antifungal Activity of this compound Derivatives

| Compound/Series | Derivative Class | Fungal Strains | Key Findings | Reference(s) |

|---|---|---|---|---|

| 4a | 5-Fluoro-N'-[4-(2-chloropyridin-4-yl)-1, 3-thiazol-2-yl]-1H-indole-2-carbohydrazide | Not specified | Exhibited the highest antifungal activity in its series. | scialert.net |

| Indole-1,2,4-triazole conjugates | Indole-1,2,4-triazole | Candida tropicalis | Potent activity with MIC values as low as 2 µg/mL for most compounds. | nih.govresearchgate.net |

| 6f | Indole-1,2,4-triazole | Candida albicans | Most potent in its series with an MIC value of 2 µg/mL. | researchgate.net |

Anti-inflammatory Investigations

Inflammation is a complex biological response implicated in numerous diseases. The anti-inflammatory potential of this compound derivatives has been a subject of interest in the quest for new anti-inflammatory drugs. ontosight.ailupinepublishers.com

Research has shown that many indole derivatives possess analgesic and anti-inflammatory activities, often through the inhibition of cyclooxygenase (COX) enzymes. lupinepublishers.comlupinepublishers.com The COX enzymes, particularly COX-2, are induced during inflammation and are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). lupinepublishers.com

A number of Schiff base derivatives of N'-methylene-1H-indole-2-carbohydrazide have been designed and evaluated in silico for their ability to inhibit COX-1 and COX-2. lupinepublishers.com The docking scores and binding energies of these compounds were found to be very promising, suggesting their potential as cyclooxygenase inhibitors and, consequently, as non-steroidal anti-inflammatory and analgesic agents. lupinepublishers.com

The indole nucleus is a well-established pharmacophore in a variety of anti-inflammatory agents, and its derivatives continue to be explored for this purpose. scialert.net

Modulation of Inflammatory Responses

Recent studies have highlighted the potential of indole derivatives to modulate key inflammatory pathways, such as the NF-κB and COX-2 pathways. mdpi.com This modulation offers therapeutic possibilities for chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease. mdpi.com The core indole structure is a key building block in many compounds with anti-inflammatory properties. mdpi.com

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the production of prostaglandins. mdpi.com There are two main isoforms, COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced at sites of inflammation. lupinepublishers.com Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. lupinepublishers.com

Derivatives of this compound have been investigated for their COX inhibitory activity. In-silico docking studies of N'-methylene-1H-indole-2-carbohydrazide Schiff's base derivatives showed promising binding affinities for both COX-1 and COX-2 enzymes, suggesting their potential as non-selective COX inhibitors. lupinepublishers.com Some indole derivatives have demonstrated significant anti-inflammatory activity, with some selectively inhibiting COX-2 expression, which could lead to fewer gastrointestinal side effects compared to non-selective NSAIDs. mdpi.comlupinepublishers.com For instance, certain 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives have shown significant anti-inflammatory effects compared to the reference drug indomethacin. mdpi.com One particular compound from this series was found to selectively inhibit COX-2 expression, highlighting its potential as a lead compound for developing safer anti-inflammatory agents. mdpi.com

Table 1: In-silico Docking Scores of N'-methylene-1H-indole-2-carbohydrazide Schiff's Base Derivatives against COX-1 and COX-2

| Compound | Binding Energy (kcal/mol) - COX-1 | Binding Energy (kcal/mol) - COX-2 |

|---|---|---|

| Indomethacin | -6.83 | -10.16 |

| Celecoxib | - | -8.76 |

| IM8 | -3.42 | - |

| Cp1 | - | - |

Data sourced from an in-silico study evaluating the cyclooxygenase inhibition ability of designed Schiff's base derivatives. lupinepublishers.com

Antioxidant Capacity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals.

Radical Scavenging Activity (DPPH, FRAP, ORAC Assays)

The antioxidant potential of arylidene-1H-indole-2-carbohydrazones has been evaluated using various assays, including the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. researchgate.netunica.it Research indicates that the antioxidant activity of these derivatives is influenced by the number and position of hydroxyl groups on the arylidene moiety, as well as the presence of methoxy (B1213986) or 4-(diethylamino) groups. researchgate.netunica.it In contrast, isomeric 1H-indol-2-yl(methylene)-benzohydrazides exhibit lower antioxidant activity. researchgate.netunica.it

Studies on novel hybrid indole-based caffeic acid amide derivatives also demonstrated significant free radical scavenging activity. nih.gov The results from DPPH assays showed that these indole-based amides were more potent than their benzamide (B126) counterparts. nih.gov Several of these compounds exhibited excellent DPPH radical scavenging activities, with some even surpassing the capacity of Trolox, a water-soluble vitamin E analog, to neutralize the ABTS•+ radical cation. nih.gov

Table 2: Antioxidant Activity of Selected Arylidene-1H-indole-2-carbohydrazones

| Compound | DPPH (µmolTE/g) | FRAP (µmolTE/g) | ORAC (µmolTE/g) |

|---|---|---|---|

| Indole 16 | High | High | Not specified |

| Indole 17 | High | High | Not specified |

This table summarizes the antioxidant profile of two notable indole hydrazones. researchgate.net

Enzyme Inhibition Studies

Beyond their anti-inflammatory and antioxidant properties, this compound derivatives have been found to inhibit specific enzymes involved in various metabolic pathways.

α-Glucosidase Inhibition

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage hyperglycemia in diabetic patients. A new series of indole-carbohydrazide-phenoxy-1,2,3-triazole-N-phenylacetamide hybrids has shown excellent α-glucosidase inhibitory activity. nih.govdntb.gov.uaresearchgate.net All synthesized derivatives in one study displayed significantly lower IC50 values (ranging from 6.31 ± 0.03 to 49.89 ± 0.09 µM) compared to the standard drug acarbose (B1664774) (IC50 value = 750.0 ± 10.0 µM). nih.govdntb.gov.uaresearchgate.netnih.gov One of the most potent compounds, (E)-2-(4-((4-((2-(1H-indole-2-carbonyl)hydrazono)methyl) phenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-methoxyphenyl)acetamide, was found to be an uncompetitive inhibitor of α-glucosidase and was 118.8 times more potent than acarbose. nih.govdntb.gov.uaresearchgate.netnih.gov

Table 3: α-Glucosidase Inhibitory Activity of Indole-Carbohydrazide-Phenoxy-1,2,3-Triazole-N-Phenylacetamide Derivatives

| Compound | IC50 (µM) |

|---|---|

| 11a-o (range) | 6.31 ± 0.03 – 49.89 ± 0.09 |

| Acarbose (positive control) | 750.0 ± 10.0 |

| (E)-2-(4-((4-((2-(1H-indole-2-carbonyl)hydrazono)methyl) phenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-methoxyphenyl)acetamide (11d) | 6.31 |

Data from a study evaluating a new series of indole-carbohydrazide hybrids as α-glucosidase inhibitors. nih.govdntb.gov.uaresearchgate.netnih.gov

CYP2A6-Mediated Nicotine (B1678760) Metabolism Inhibition

The cytochrome P450 2A6 (CYP2A6) enzyme is primarily responsible for the metabolism of nicotine. mdpi.com Inhibition of this enzyme can reduce cigarette smoking by increasing nicotine's bioavailability. researchgate.net Indole derivatives, including 1-methyl-1H-indole-2-carbohydrazide, have been investigated for their potential to inhibit CYP2A6-mediated nicotine metabolism, which could be beneficial in developing smoking cessation therapies. smolecule.com Tryptamine, an indole alkaloid, is known to competitively inhibit CYP2A6. mdpi.com

Antiplatelet Aggregation Activity

Derivatives of this compound have been investigated for their potential to inhibit platelet aggregation, a key process in the formation of blood clots. Research in this area has revealed that certain structural modifications to the this compound scaffold can lead to significant antiplatelet effects.

A study by Mirfazli et al. synthesized a series of N-substituted indole-2-carbohydrazide derivatives and evaluated their ability to inhibit platelet aggregation induced by various agents, including arachidonic acid (AA), adenosine (B11128) diphosphate (B83284) (ADP), and collagen. nih.gov Among the synthesized compounds, several derivatives of this compound (designated as the '6' series) demonstrated notable inhibitory activity. nih.gov

The core structure of these derivatives consists of a this compound moiety linked to different substituted aromatic aldehydes. The variations in the substituents on the aromatic ring were found to influence the antiplatelet efficacy.

The research findings indicated that compounds 6g and 6h were particularly potent. nih.gov Compound 6g , which has a 4-chlorophenyl substituent, showed 100% inhibition of platelet aggregation induced by arachidonic acid. nih.govresearchgate.net Similarly, compound 6h , bearing a 4-methoxyphenyl (B3050149) group, completely inhibited collagen-induced platelet aggregation. nih.govresearchgate.net Other derivatives, such as 6d (phenyl), 6e (4-methylphenyl), 6f (4-fluorophenyl), and 6i (4-nitrophenyl), also exhibited varying degrees of inhibition against different inducers. nih.gov

The table below summarizes the antiplatelet aggregation activity of these this compound derivatives against arachidonic acid, ADP, and collagen-induced platelet aggregation.

| Compound | R (Substituent) | % Inhibition (Arachidonic Acid) | % Inhibition (ADP) | % Inhibition (Collagen) |

| 6d | H | 70 | 0 | 18 |

| 6e | 4-CH₃ | 83 | 0 | 33 |

| 6f | 4-F | 93 | 0 | 45 |

| 6g | 4-Cl | 100 | 0 | 75 |

| 6h | 4-OCH₃ | 90 | 0 | 100 |

| 6i | 4-NO₂ | 90 | 0 | 60 |

Data sourced from Mirfazli et al. (2014). nih.gov

These findings highlight the potential of this compound derivatives as a scaffold for the development of new antiplatelet agents. The strong inhibitory effects of compounds 6g and 6h against specific inducers suggest that with further structural optimization, more potent and selective inhibitors could be developed. nih.gov

Vacuole-Inducing Activity

Certain derivatives of this compound have been identified as potent inducers of a specific type of cell death known as methuosis, which is characterized by the formation of large cytoplasmic vacuoles. nih.govtandfonline.com This activity has garnered interest in the context of cancer research, as it represents a potential alternative mechanism to overcome resistance to conventional apoptosis-inducing chemotherapies.

A study by Wu et al. focused on the design and synthesis of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives and evaluated their vacuole-inducing activity in cancer cells. nih.govnih.gov This research identified several compounds that demonstrated excellent vacuole-inducing capabilities. nih.gov

The study revealed that the substitution pattern on the terminal phenyl ring of the carbohydrazide (B1668358) moiety played a crucial role in the vacuole-inducing activity. Among the synthesized compounds, derivatives 12c , 12g , 12i , 12n , and 12A were found to be particularly potent. nih.govtandfonline.com

Compound 12A , in particular, emerged as a highly effective and selective methuosis inducer. nih.govnih.gov It was shown to induce significant cytoplasmic vacuolization in various cancer cell lines, while having minimal toxic effects on normal human cells. nih.gov The vacuoles induced by 12A were found to originate from macropinosomes, a distinct feature of methuosis. nih.govtandfonline.com

The table below presents the vacuole-inducing activity of selected 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives in HeLa cells.

| Compound | R (Substituent) | Vacuole-Inducing Activity (at 1 µM) |

| 12a | 2-F | ++ |

| 12b | 3-F | ++ |

| 12c | 4-F | +++ |

| 12d | 2-Cl | + |

| 12e | 3-Cl | ++ |

| 12f | 4-Cl | ++ |

| 12g | 2-Br | +++ |

| 12h | 3-Br | ++ |

| 12i | 4-Br | +++ |

| 12j | 2-CH₃ | + |

| 12k | 3-CH₃ | ++ |

| 12l | 4-CH₃ | ++ |

| 12m | 2-OCH₃ | + |

| 12n | 3-OCH₃ | +++ |

| 12o | 4-OCH₃ | ++ |

| 12A | 3,4,5-(OCH₃)₃ | +++ |

Activity is graded from '+' (weak) to '+++' (strong) based on the extent of vacuolization observed in HeLa cells. Data sourced from Wu et al. (2021). nih.gov

Further investigation into the mechanism of action of compound 12A revealed that the MAPK/JNK signaling pathway is involved in the induction of methuotic cell death. nih.govtandfonline.com The potent and selective nature of 12A makes it a promising lead compound for the development of novel anticancer agents that function by inducing methuosis. nih.gov

Elucidation of Structure Activity Relationship Sar in 1h Indole 2 Carbohydrazide Research

Impact of Substitutions on the Indole (B1671886) Ring System

The indole nucleus is a primary site for structural modification, and substitutions on this bicyclic ring system have been shown to profoundly influence the biological profile of 1H-indole-2-carbohydrazide derivatives.

Research into 3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin polymerization inhibitors has revealed significant SAR trends related to the indole ring. nih.govresearchgate.net Halogenation at the R1 position (typically the 5-position of the indole ring) is a key strategy for enhancing anticancer activity. Derivatives with a bromine atom at this position displayed the most prominent anticancer effects, with some showing greater potency than the reference drug doxorubicin (B1662922) against the HuCCA-1 cell line, with IC50 values below 0.5 µM. nih.gov In contrast, fluorine substitution at the same position resulted in more modest anticancer and anti-tubulin activities. nih.govresearchgate.net

Similarly, in a series designed as antitubercular and anticancer agents, the presence of a fluorine atom at the 5-position of the 3-phenyl-1H-indole-2-carbohydrazide core was a central feature of the synthesized compounds. tandfonline.com Further studies have shown that the absence of a substituent at the N1 position of the indole ring can be beneficial for antioxidant properties. researchgate.net

The position and nature of substituents are critical. For instance, in a series of methuosis inducers, derivatives with a substituent group at the 5-position of the indole ring showed vacuolization-inducing effects, whereas related compounds with substitutions at other positions did not. nih.gov Specifically, the introduction of a large 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino) group was found to be a key pharmacophore for this activity. nih.govnih.gov Other modifications, such as the addition of methoxy (B1213986) groups at the 5 and 6 positions, have also been explored to modulate the electronic and steric properties of the indole core, which can significantly influence the compound's biological profile. ontosight.ai The presence of an amino group at the C3 position and a methoxy group at the C4 position is another substitution pattern investigated for its potential biological activities.

Table 1: Impact of Indole Ring Substitutions on Biological Activity This is an interactive table. You can sort and filter the data by clicking on the headers.

| Base Scaffold | Position of Substitution | Substituent | Observed Biological Effect | Reference |

|---|---|---|---|---|

| 3-Phenyl-1H-indole-2-carbohydrazide | 5-position | Bromine | Potent anticancer activity (IC50 < 0.5 µM) | nih.gov |

| 3-Phenyl-1H-indole-2-carbohydrazide | 5-position | Fluorine | Modest anticancer and anti-tubulin activity | nih.govresearchgate.net |

| This compound | N1-position | None (N-H) | Favorable for antioxidant properties | researchgate.net |

| This compound | 5-position | Pyridinyl-pyrimidinyl-amino | Essential for vacuolization-inducing effect | nih.gov |

| This compound | 5, 6-positions | Dimethoxy | Influences overall biological profile | ontosight.ai |

| This compound | 3-position | Amino | Investigated for biological activity | |

| This compound | 4-position | Methoxy | Investigated for biological activity |

Influence of Substituents on the Hydrazide Moiety

The hydrazide group (-CONHNH2) of this compound is a critical functional group that serves as a versatile handle for synthetic modification, most commonly through condensation with various aldehydes and ketones to form N-acylhydrazone derivatives. smolecule.comresearchgate.netunife.it The nature of the substituent attached to the terminal nitrogen of the hydrazide profoundly impacts biological activity.

Further SAR studies on tubulin inhibitors based on the 3-phenyl-1H-indole-2-carbohydrazide scaffold explored various substitutions on a furan (B31954) ring attached to the hydrazide moiety. nih.govresearchgate.net A 5-methoxy substitution on the furan ring resulted in the strongest activity against the HepG2 cancer cell line (IC50 = 0.34 µM). nih.govresearchgate.net When the hydrazide was condensed with thiophene (B33073) aldehydes, the resulting derivatives also showed potent anticancer activity. rsc.orgnih.gov

The substitution pattern on an N'-benzylidene ring is also a key determinant of activity. In a series of α-glucosidase inhibitors, a chloro substituent at the 4-position of the N-arylacetamide moiety was found to be optimal (IC50 = 9.53 µM), whereas a methyl group was best at the 2-position (IC50 = 8.88 µM). nih.gov For antioxidant activity, the number and position of hydroxyl groups on the arylidene moiety are critical, with multiple hydroxyl groups generally leading to better radical-scavenging ability. unife.itunica.it

Table 2: Influence of Hydrazide Moiety Substitutions on Biological Activity This is an interactive table. You can sort and filter the data by clicking on the headers.

| Base Scaffold | Hydrazide Moiety Modification | Substituent (R2) | Observed Biological Effect | Reference |

|---|---|---|---|---|

| 5-Substituted-1H-indole-2-carbohydrazide | N'-Methylene | Phenyl, Thiophen-2-yl, Furan-2-yl | Maintained vacuolization-inducing effect | nih.gov |

| 5-Substituted-1H-indole-2-carbohydrazide | N'-Methylene | 4-Methoxynaphthalen-1-yl | Complete loss of activity | nih.gov |

| 3-Phenyl-1H-indole-2-carbohydrazide | N'-(Furan-ylmethylene) | 5-Methoxy on furan | Strongest activity against HepG2 (IC50=0.34 µM) | nih.govresearchgate.net |

| This compound | N'-(Arylmethylene) | Multiple hydroxyls on aryl ring | Enhanced antioxidant activity | unife.itunica.it |

| Indole-carbohydrazide linked triazole | N-Arylacetamide | 4-Chloro on N-aryl | Potent α-glucosidase inhibition (IC50=9.53 µM) | nih.gov |

| Indole-carbohydrazide linked triazole | N-Arylacetamide | 2-Methyl on N-aryl | Potent α-glucosidase inhibition (IC50=8.88 µM) | nih.gov |

Role of Bridging Linker Groups and Fused Heterocyclic Systems

The carbohydrazide (B1668358) functional group is not only a site for direct substitution but also a key intermediate for constructing more complex heterocyclic systems. The strategy of using the carbohydrazide as a bridging linker to connect the indole core with other pharmacologically active moieties has proven effective in drug design. dovepress.com

One common approach involves the cyclization of the hydrazide or its derivatives. For example, the carbohydrazide can be reacted with isothiocyanates to form thiosemicarbazides, which are key intermediates for synthesizing various heterocyclic rings like thiazoles. smolecule.comresearchgate.net The formation of 4-thiazolidinone (B1220212) rings from indole-2-carbohydrazide-derived hydrazones has yielded compounds with promising antitubercular activity. tandfonline.com

Another successful strategy is the incorporation of a 1,2,3-triazole ring. In one study, this compound was linked to a phenoxy-1,2,3-triazole-N-phenylacetamide moiety. nih.gov This molecular hybridization led to potent α-glucosidase inhibitors. The study highlighted that replacing a benzimidazole (B57391) ring in a similar series with the indole-carbohydrazide moiety resulted in a significant increase in inhibitory activity, underscoring the favorable contribution of the indole scaffold in this specific bridged system. nih.gov

The carbohydrazide can also act as a simple but effective linker between two different bioactive scaffolds. Researchers have merged the structural features of isatin (B1672199) and indole, connecting them through a carbohydrazide bridge, to create novel conjugates with promising anticancer profiles. dovepress.com This approach aims to develop chimeric molecules that can interact with multiple biological targets or combine the pharmacological advantages of both parent scaffolds. dovepress.com

Stereochemical Considerations in Biological Activity

Stereochemistry plays a subtle yet significant role in the biological activity of this compound derivatives, particularly in the N-acylhydrazone series. These hydrazones can exist as geometric isomers (E/Z) due to the restricted rotation around the C=N double bond.

Research has shown that the synthesized hydrazone derivatives of this compound predominantly exist in the more stable E-isomeric form. ontosight.ainih.gov This stereochemical preference is important as the specific three-dimensional arrangement of the molecule is critical for its interaction with the binding site of a biological target.

The importance of the global shape and size of substituents, as noted in studies of methuosis inducers, is inherently a stereochemical consideration. nih.gov The finding that bulky substituents like a naphthalenyl group abolish activity, while smaller phenyl or furanyl groups are tolerated, suggests that the binding pocket has a defined volume and that the correct spatial orientation of the molecule is required for a productive interaction. nih.gov

Mechanistic Investigations of 1h Indole 2 Carbohydrazide Derivative Action

Cellular Pathway Modulation

Tubulin Polymerization Inhibition and Microtubule Destabilization

A primary mechanism of action for many 1H-indole-2-carbohydrazide derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. nih.govrsc.org Microtubules, essential components of the cytoskeleton, play a crucial role in cell division, intracellular transport, and maintenance of cell shape. By interfering with their formation, these derivatives can trigger a cascade of events leading to cell death.

Several studies have identified potent derivatives that exhibit strong tubulin polymerization inhibitory activity. researchgate.netnih.gov For instance, furanyl- and thiophenyl-3-phenyl-1H-indole-carbohydrazide derivatives have been synthesized and shown to possess significant microtubule-destabilizing effects. nih.govrsc.org Molecular docking studies suggest that these compounds often bind to the colchicine (B1669291) site on tubulin, preventing the assembly of α- and β-tubulin heterodimers into microtubules. nih.govrsc.orgnih.gov This disruption of the microtubule network is a key factor in their anticancer properties.

Notably, certain structural modifications, such as the introduction of a pyrrole (B145914) ring or specific halogen substitutions, can enhance this inhibitory activity. researchgate.netrsc.orgrsc.org For example, a single chloro-substituted pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivative was identified as a particularly strong tubulin inhibitor. rsc.orgrsc.org

Table 1: Tubulin Polymerization Inhibition by this compound Derivatives

| Derivative Name | Key Findings | Reference |

|---|---|---|

| Furan-3-ylmethylene-3-phenyl-1H-indole-2-carbohydrazide (27a) | Identified as a potent tubulin polymerization inhibitor. | researchgate.netnih.gov |

| Thiophenyl-3-phenyl-1H-indole-carbohydrazide (6j) | Demonstrated the strongest microtubule-destabilizing effect in its series. | nih.govrsc.org |

| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide (3h) | Showed the most potent tubulin inhibition in its series, disrupting the microtubule structure. | rsc.orgrsc.org |

Induction of Apoptosis

A direct consequence of microtubule destabilization and other cellular stresses induced by this compound derivatives is the activation of apoptosis, or programmed cell death. Apoptosis is a critical process for removing damaged or unwanted cells and is a major target for anticancer therapies.

Studies have shown that treatment with various this compound derivatives leads to the induction of apoptosis in cancer cells. nih.govrsc.orgnih.gov For example, derivatives 6i and 6j, which are potent tubulin inhibitors, were also found to induce apoptosis in MDA-MB-231 triple-negative breast cancer cells. nih.govrsc.org Similarly, another derivative, IHZ-1, was shown to induce apoptosis in hepatocellular carcinoma cells through a mechanism involving the ROS/JNK signaling pathway. nih.gov The induction of apoptosis is a key contributor to the cytotoxic effects of these compounds.

Unique Cell Death Mechanisms

Beyond the classical apoptosis pathway, certain this compound derivatives have been found to induce a unique form of cell death known as methuosis.

Methuosis Induction

Methuosis is a non-apoptotic form of cell death characterized by the accumulation of large, fluid-filled cytoplasmic vacuoles derived from macropinosomes. This process is distinct from apoptosis and represents an alternative mechanism for eliminating cancer cells.

A specific derivative, designated as 12A, has been identified as a potent and selective inducer of methuosis. tandfonline.comnih.govnih.gov This compound was found to effectively trigger methuosis in various cancer cell lines while showing minimal toxicity to normal cells. tandfonline.comnih.govnih.gov The induction of methuosis by 12A is linked to the activation of the MAPK/JNK signaling pathway. tandfonline.comnih.gov

Cytoplasmic Vacuolization (Macropinosome and Endoplasmic Reticulum Origin)

The hallmark of methuosis is extensive cytoplasmic vacuolization. In the case of derivative 12A, these vacuoles have been shown to originate from macropinosomes. tandfonline.comnih.govnih.gov Macropinocytosis is a process of bulk fluid uptake by the cell. Furthermore, it is suggested that the endoplasmic reticulum (ER) may also be involved in the origin of these vacuoles, accompanied by ER stress. tandfonline.comnih.gov The massive accumulation of these vacuoles ultimately leads to cell death.

Caspase-Independent Cell Death Pathways

Recent studies have highlighted that certain 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives can induce a form of programmed cell death known as methuosis, which is independent of caspase activation. nih.govnih.gov One notable derivative, compound 12A, has been shown to trigger significant cytoplasmic vacuolization in various cancer cell lines without activating the caspase cascade, a hallmark of classical apoptosis. nih.govresearchgate.net This caspase-independent cell death is characterized by the formation of large vacuoles derived from macropinosomes. nih.govnih.gov The process is not inhibited by pan-caspase inhibitors such as Z-VAD-FMK, confirming its non-apoptotic nature. researchgate.net This distinct cell death pathway offers a potential strategy to circumvent apoptosis resistance commonly observed in cancer cells. anr.fr

The induction of cell death by indole (B1671886) compounds can occur through various mechanisms, some of which bypass the traditional caspase-dependent apoptotic pathways. mdpi.commdpi.com For instance, the apoptosis-inducing factor (AIF) can translocate from the mitochondria to the nucleus to cause DNA fragmentation without the involvement of caspases. anr.frnih.gov While some indole derivatives do activate caspases, the ability of compounds like 12A to induce caspase-independent methuosis represents a significant area of investigation. nih.govmdpi.commdpi.com This alternative death pathway is often associated with extensive cytoplasmic vacuolization originating from the endoplasmic reticulum and mitochondria. mdpi.com

Molecular Target Identification and Validation

Interaction with the Colchicine Binding Site of Tubulin

A significant body of research has identified tubulin as a key molecular target for various indole derivatives, including those based on the this compound scaffold. These compounds frequently act as microtubule inhibitors by interacting with the colchicine binding site on β-tubulin. nih.govresearchgate.netnih.govmdpi.com This interaction disrupts microtubule dynamics, which is crucial for cell division, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis. researchgate.netnih.gov

Molecular docking studies have consistently predicted that these indole derivatives bind to the hydrophobic pockets within the colchicine binding site. researchgate.netmdpi.com For example, the crystal structure of tubulin in complex with the indole derivative D64131 provided structural insights into these interactions. nih.gov Numerous studies have synthesized and evaluated various 3-phenyl-1H-indole-2-carbohydrazide and related derivatives, demonstrating their potent tubulin polymerization inhibitory activity. researchgate.netnih.govnih.gov The affinity for the colchicine site has been confirmed through competitive binding assays, such as the displacement of fluorescently labeled colchicine analogues. acs.org The structural diversity of these indole derivatives allows for a range of potencies, with some compounds exhibiting IC50 values in the nanomolar range for both tubulin polymerization inhibition and cytotoxicity against cancer cell lines. nih.govmdpi.comworktribe.com

| Compound Type | Key Findings | Reported Potency (IC50) | References |

|---|---|---|---|

| 3-Phenyl-1H-indole-2-carbohydrazide derivatives | Inhibit tubulin polymerization by binding to the colchicine site, leading to G2/M cell cycle arrest. | Varies, with some in the sub-micromolar range (e.g., 0.19 µM for A549 cells). | researchgate.netnih.gov |

| Furanyl- and Thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives | Exhibit strong microtubule-destabilizing effects and induce G2/M arrest and apoptosis. | LC50 values as low as 71 nM for specific cancer cell lines. | nih.gov |

| Sulfur atom-spaced TMP derivatives with indole nucleus | Potent inhibition of tubulin polymerization and binding of colchicine to tubulin. | IC50 of 0.58 ± 0.06 µM for tubulin polymerization. | nih.gov |

| Fused indole derivatives | Significant antiproliferative activity and inhibition of tubulin polymerization. | IC50 of 0.15 ± 0.07 µM for tubulin polymerization. | nih.gov |

Hypoxia-Inducible Factor (HIF)-1α as a Potential Biological Target

Hypoxia-Inducible Factor-1α (HIF-1α) has been identified as another potential target for this compound derivatives. researchgate.net HIF-1α is a crucial transcription factor that enables tumor cells to adapt to hypoxic conditions by activating genes involved in angiogenesis, glucose metabolism, and cell survival. researchgate.netnih.gov Inhibition of HIF-1α can therefore represent an effective anticancer strategy.

Molecular docking studies have suggested that certain indole-based hydrazone derivatives can bind to HIF-1α. researchgate.net Furthermore, some indole compounds have been shown to decrease the protein expression of HIF-1α. nih.govresearchgate.net For instance, the indole hydrazide compound ZJQ-24 was found to inhibit the mTOR signaling pathway, a key regulator of HIF-1α expression. nih.gov Another compound, S49076, also demonstrated inhibitory effects on HIF-1α. rsc.org A family of hydrazones, which includes indole-2-carbohydrazide structures, has been shown to be potent inhibitors of HIF prolyl hydroxylase (PHD), the enzyme responsible for HIF-1α degradation, thereby stabilizing HIF-1α at very low concentrations. nih.gov This suggests a complex regulatory role, where some derivatives may inhibit HIF-1α activity or expression, while others might stabilize it, indicating that the specific substitutions on the indole scaffold are critical for determining the precise biological effect.

Inhibition of Protein Kinases (e.g., Casein Kinase 2, Tyrosine Kinases, Cyclin-Dependent Kinases, VEGFR)

The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of targeting a wide range of protein kinases involved in cancer cell proliferation and survival. mdpi.commdpi.combenthamscience.com Derivatives of this compound have been investigated as inhibitors of several key kinase families.

Casein Kinase 2 (CK2): CK2 is a serine/threonine kinase that promotes cell growth and suppresses apoptosis, making it a significant cancer target. chem-soc.sinih.gov A series of N-substituted indole-2- and 3-carboxamide derivatives were evaluated for their ability to inhibit human recombinant protein kinase CK2. chem-soc.sinih.gov The most active compound, 1-benzyl-N-(2,4-dichlorobenzyl)-1H-indole-2-carboxamide, exhibited an IC50 value of 14.6 μM. chem-soc.sinih.gov Other studies on indeno[1,2-b]indole (B1252910) derivatives also reported potent CK2 inhibition, with some compounds showing IC50 values in the low micromolar and even nanomolar range. researchgate.netacs.orgresearchgate.net

Tyrosine Kinases (TKs): Indole derivatives have shown inhibitory activity against various tyrosine kinases. mdpi.com This includes receptor tyrosine kinases like the Vascular Endothelial Growth Factor Receptor (VEGFR).

Cyclin-Dependent Kinases (CDKs): CDKs are crucial for cell cycle regulation, and their inhibition can halt cancer cell proliferation. mdpi.com Indole-based compounds have been developed as inhibitors of CDK2 and CDK4. mdpi.comacs.org For example, N'-Methylene-5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)this compound derivatives have shown potential against CDK9. mdpi.com

VEGFR: The Vascular Endothelial Growth Factor Receptor (VEGFR) is a key mediator of angiogenesis. Several indole-containing compounds have been identified as effective agents against VEGFR, with some indole-2-carbohydrazide derivatives showing potent dual inhibitory activity against targets like BRAFV600E and VEGFR-2. researchgate.netacs.org The compound ZJQ-24 was also identified as a VEGFR2 tyrosine kinase inhibitor. nih.gov

| Kinase Target | Compound Series | Reported Potency (IC50) | References |

|---|---|---|---|

| Casein Kinase 2 (CK2) | N-substituted indole-2-carboxamides | 14.6 μM (most active compound) | chem-soc.sinih.gov |

| Indeno[1,2-b]indoles | Down to 0.11 µM | researchgate.net | |

| CDK2, EGFR, HER2, VEGFR-2 | Thiazolyl-indole-2-carboxamides | Sub-micromolar range (e.g., 0.117 μM for Her2) | acs.org |

| VEGFR-2 | Indole-2-carbohydrazide derivatives | 0.64 μM (compound 4j) | researchgate.net |

Signaling Pathway Analysis

MAPK/JNK Signaling Pathway Involvement in Vacuolization

The induction of cytoplasmic vacuolization by this compound derivatives is closely linked to the activation of specific signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal Kinase (JNK) pathways. nih.govnih.gov The cell death induced by these compounds, often termed methuosis or paraptosis, is characterized by extensive vacuole formation. mdpi.comnih.gov

Studies on the derivative 12A, a 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide, demonstrated that its vacuole-inducing effect involves the MAPK/JNK signaling pathway. nih.govnih.govtandfonline.com Treatment of cancer cells with compound 12A led to a dose-dependent increase in the phosphorylated forms of JNK and ERK1/2, indicating activation of this cascade. nih.gov The involvement of this pathway was further confirmed when MAPK/JNK inhibitors, such as SP600125, were shown to suppress the vacuole formation induced by 12A. nih.gov This signaling axis appears to be a key regulator of the non-apoptotic, vacuolization-associated cell death triggered by these indole derivatives. mdpi.comresearchgate.net This mechanism provides a valuable avenue for targeting cancer cells, especially those that have developed resistance to traditional apoptosis-inducing therapies. mdpi.comnih.gov

Advanced Computational Approaches in 1h Indole 2 Carbohydrazide Research

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1H-indole-2-carbohydrazide research, it is used to understand how its derivatives interact with biological targets at a molecular level.

Ligand-Target Binding Interactions and Affinity Prediction

Molecular docking simulations are crucial for predicting the binding affinity and elucidating the specific interactions between this compound derivatives and their protein targets. These simulations calculate a scoring function, often expressed as binding energy in kcal/mol, which estimates the strength of the ligand-receptor interaction.

For instance, in studies investigating anti-inflammatory potential, Schiff's base derivatives of N'-methylene-1H-indole-2-carbohydrazide were docked into the active sites of cyclooxygenase enzymes, COX-1 and COX-2. lupinepublishers.com The results showed promising binding affinities for both enzymes when compared to standard drugs like indomethacin. lupinepublishers.com Similarly, in anticancer research, derivatives of 3-phenyl-1H-indole-2-carbohydrazide were identified as potent tubulin inhibitors. nih.govrsc.org Docking studies suggested that these compounds bind strongly to tubulin, an interaction essential for their antiproliferative activity. nih.gov The simulations reveal key molecular interactions, such as hydrogen bonds and hydrophobic interactions, which stabilize the ligand-protein complex. For example, specific derivatives have been shown to form hydrogen bonds with residues like ARG 120 and TYR387 in the COX-2 binding site. lupinepublishers.com

Below is a table summarizing representative docking simulation findings for this compound derivatives.

| Derivative Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues |

| N'-methylene-1H-indole-2-carbohydrazide Schiff's bases | COX-1 | -6.83 to -10.16 | Not specified in detail |

| N'-methylene-1H-indole-2-carbohydrazide Schiff's bases | COX-2 | -8.76 (Comparable to Celecoxib) | ARG 120, TYR387, MET522, TRP387, ALA527, SER530 |

| 3-phenyl-1H-indole-2-carbohydrazide derivatives | Tubulin (Colchicine Site) | Not explicitly quantified | CYSβ241, LEUβ248, LEUβ255, ASNβ258, METβ259 |

| Pyrazole-carbohydrazide with indole (B1671886) moiety | Tubulin (Colchicine Site) | Not explicitly quantified | Not specified in detail |

Note: Data is compiled from multiple studies and represents a range of findings.

Identification of Specific Binding Sites (e.g., Colchicine (B1669291) Site of Tubulin, Enzyme Active Sites)

A significant outcome of molecular docking is the precise identification of the binding site on the target protein. This information is vital for understanding the mechanism of action and for designing derivatives with improved specificity and potency.

Research has consistently shown that various anticancer derivatives of this compound target the colchicine binding site of tubulin. nih.govrsc.orgresearchgate.netnih.gov By occupying this site, these compounds inhibit the polymerization of tubulin into microtubules, a process essential for cell division, ultimately leading to cell cycle arrest and apoptosis in cancer cells. nih.govrsc.org The indole scaffold plays a crucial role in interacting with this specific pocket. nih.gov

In the context of anti-inflammatory research, docking studies have confirmed that N'-methylene-1H-indole-2-carbohydrazide derivatives bind within the active sites of both COX-1 and COX-2 enzymes. lupinepublishers.com The ability of these compounds to interact with key residues within these enzymatic pockets is fundamental to their potential to act as cyclooxygenase inhibitors. lupinepublishers.com

Virtual Screening Techniques